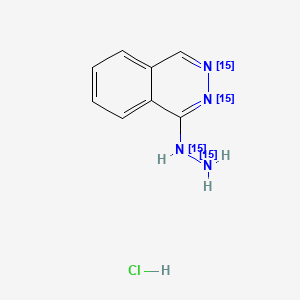

Hydralazine-15N4 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydralazine-15N4 Hydrochloride is a labeled compound of hydralazine hydrochloride, where the nitrogen atoms are isotopically labeled with nitrogen-15. Hydralazine hydrochloride is a direct-acting smooth muscle relaxant that acts as a vasodilator primarily in resistance arterioles. It is commonly used in the treatment of hypertension and heart failure .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of hydralazine hydrochloride typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 1-hydrazinophthalazine, which is then converted to hydralazine hydrochloride by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of hydralazine hydrochloride involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield. The process includes steps such as crystallization, filtration, and drying to obtain the final product .

化学反応の分析

Types of Reactions: Hydralazine hydrochloride undergoes various chemical reactions, including:

Oxidation: Hydralazine can be oxidized to form phthalazine derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: Hydralazine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Phthalazine derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydralazine compounds.

科学的研究の応用

Pharmacokinetics and Metabolism Studies

Hydralazine-15N4 Hydrochloride is extensively used in pharmacokinetic studies to trace the metabolic pathways of hydralazine. The stable isotope labeling allows researchers to differentiate between the labeled compound and its metabolites in biological systems.

Key Findings :

- Studies have shown that hydralazine undergoes extensive hepatic metabolism, primarily through acetylation, which can vary among individuals based on genetic polymorphisms .

- The use of stable isotopes in tracing these metabolic pathways provides insights into the drug's bioavailability and elimination profiles.

Mechanism of Action Investigations

Research utilizing this compound has contributed to understanding its mechanism as a direct vasodilator. The compound's interaction with vascular smooth muscle cells can be studied through isotopic labeling, which aids in elucidating the drug's effects on calcium homeostasis and myosin phosphorylation.

Mechanistic Insights :

- Hydralazine is believed to inhibit the release of intracellular calcium, leading to relaxation of vascular smooth muscle and subsequent vasodilation .

- Isotopic studies have confirmed that hydralazine influences calcium transport mechanisms, thereby affecting vascular resistance and cardiac output .

Clinical Case Studies

Several clinical case studies have highlighted the importance of recognizing adverse reactions associated with hydralazine use, such as hydralazine-induced vasculitis. Research involving this compound has been pivotal in understanding these rare side effects.

Case Study Overview :

- A notable case involved a patient developing leukocytoclastic vasculitis after hydralazine administration. The study emphasized the need for early recognition and management of this adverse effect .

- The findings from such cases underscore the importance of monitoring patients on hydralazine therapy for atypical symptoms that may indicate serious complications.

Data Table: Comparative Analysis of Hydralazine Applications

作用機序

Hydralazine hydrochloride exerts its effects by causing direct vasodilation of arterioles, leading to decreased systemic resistance. The exact mechanism is not fully understood, but it is believed to involve the inhibition of calcium release from the sarcoplasmic reticulum and inhibition of myosin phosphorylation in arterial smooth muscle cells .

類似化合物との比較

Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.

Amlodipine: A calcium channel blocker used for the treatment of angina and hypertension.

Uniqueness: Hydralazine hydrochloride is unique in its direct vasodilatory action on arterioles, which distinguishes it from other antihypertensive agents that may act on different pathways or have additional effects on veins .

生物活性

Hydralazine-15N4 hydrochloride is a nitrogen-labeled derivative of hydralazine, an antihypertensive agent primarily used for the management of high blood pressure. This compound has garnered attention in pharmacological research due to its unique isotopic labeling, which allows for precise tracking of its biological activity and metabolism in various biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical implications, and associated case studies.

Hydralazine acts as a direct vasodilator, primarily affecting arteriolar smooth muscle. The exact mechanism remains partially understood, but several key actions have been identified:

- Calcium Homeostasis : Hydralazine inhibits inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in smooth muscle cells. This inhibition leads to relaxation of vascular smooth muscle and a subsequent decrease in peripheral vascular resistance .

- Hypoxia-Inducible Factor (HIF) Modulation : The compound competes with protocollagen prolyl hydroxylase for free iron, inhibiting the hydroxylation of HIF-1α. This results in increased levels of HIF-1α and vascular endothelial growth factor (VEGF), promoting endothelial cell proliferation and angiogenesis .

- Nitric Oxide Pathway : Hydralazine may enhance nitric oxide availability by promoting endothelial function, thereby contributing to its vasodilatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

| Parameter | Value |

|---|---|

| Molecular Weight | 196.64 g/mol |

| Bioavailability | 26%–50% (oral) |

| Peak Plasma Concentration (Cmax) | 0.12–1.31 µM (oral) |

| Half-Life | 2–4 hours |

| Volume of Distribution | 1.34–1.98 L/kg |

| Protein Binding | 87% (mainly to serum albumin) |

Hydralazine is rapidly distributed throughout the body and exhibits significant first-pass metabolism, primarily through acetylation and hydroxylation pathways .

Clinical Implications

Hydralazine is primarily indicated for treating essential hypertension and is often used in conjunction with other antihypertensive agents to mitigate side effects such as reflex tachycardia . However, it is associated with several adverse effects:

- Drug-Induced Lupus Erythematosus (DILE) : Prolonged use can lead to DILE in susceptible individuals, characterized by symptoms such as arthralgias and myalgias .

- Vasculitis : Recent case studies have documented instances of hydralazine-induced vasculitis, highlighting the need for healthcare providers to be aware of this potential complication .

Case Study 1: Hydralazine-Induced Vasculitis

A recent case involved a 51-year-old female with diabetes and hypertension who developed leukocytoclastic vasculitis after 13 months on hydralazine. Symptoms included a distinctive rash and pancytopenia. Upon discontinuation of hydralazine and initiation of a tailored treatment plan, the patient showed significant improvement . This case underscores the importance of early recognition and management of drug-induced complications.

Case Study 2: Effects on Blood Pressure

In a pharmacodynamic study involving sublingual hydralazine hydrochloride tablets, patients exhibited rapid control over systolic and diastolic blood pressure within 30 minutes post-administration. The study demonstrated significant efficacy in hypertensive emergencies, reinforcing hydralazine's role as a critical agent in acute settings .

特性

IUPAC Name |

(15N)(15N)phthalazin-1-yl(15N)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i9+1,10+1,11+1,12+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNZUWOTSUBMN-AKMRHMBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=[15N][15N]=C2[15NH][15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。